
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 2-chlorophenyl and 7-ethoxy groups in the chromen-4-one structure enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, ethyl acetoacetate, and 4-hydroxycoumarin.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-(2-chlorophenyl)-3-oxopropanoate.
Cyclization: The intermediate product undergoes cyclization with 4-hydroxycoumarin in the presence of a catalyst, such as piperidine, to form the chromen-4-one core structure.
Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core using ethyl iodide and a base, such as potassium carbonate, to introduce the 7-ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding quinone derivatives.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its dihydro derivatives.
Substitution: The presence of the 2-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
科学研究应用
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-(2-chlorophenyl)-7-methoxy-2-methylchromen-4-one
- 3-(2-chlorophenyl)-7-ethoxy-2-ethylchromen-4-one
- 3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-2-one
Uniqueness
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one is unique due to the presence of both the 2-chlorophenyl and 7-ethoxy groups, which confer distinct chemical reactivity and biological properties. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDRNUGAITEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-(2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B5769486.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)
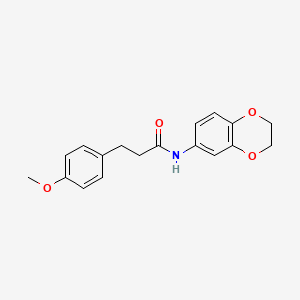
![5-hydroxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5769518.png)
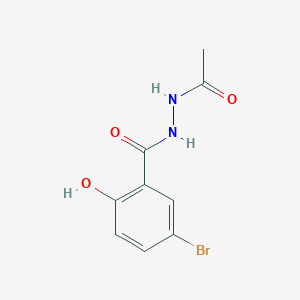
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5769522.png)

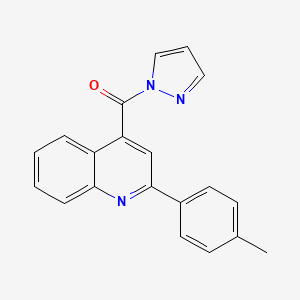


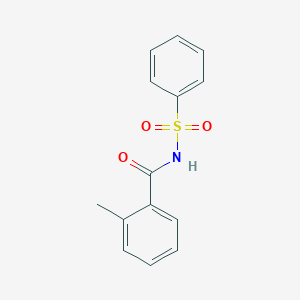
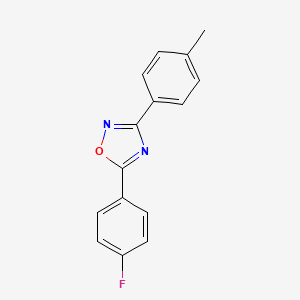
![2-fluoro-N-[2-(pyridin-4-yl)ethyl]benzamide](/img/structure/B5769566.png)
